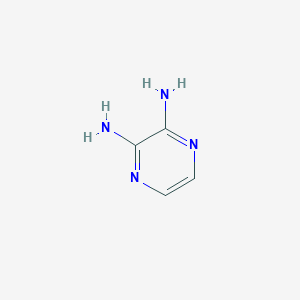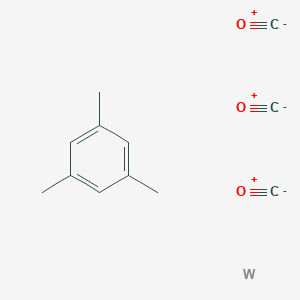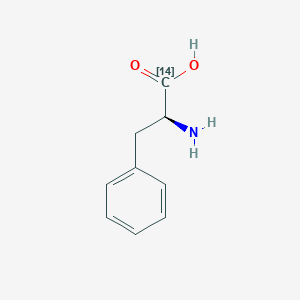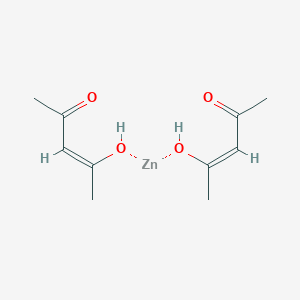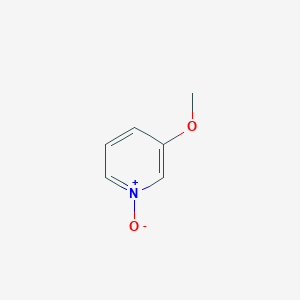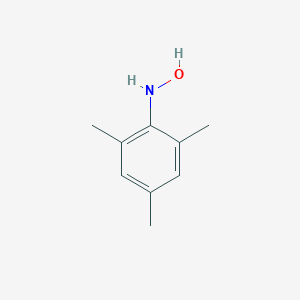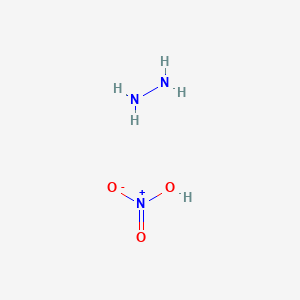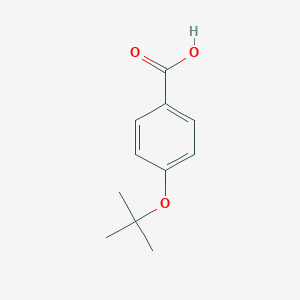![molecular formula C6H4O3S2 B078649 2,3-二氢-1,4-二噻吩[2,3-c]呋喃-5,7-二酮 CAS No. 10489-75-5](/img/structure/B78649.png)
2,3-二氢-1,4-二噻吩[2,3-c]呋喃-5,7-二酮
描述
2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione is an anhydride of dicarboxylic acid .
Synthesis Analysis
This compound may be used in the synthesis of various products. For instance, it can be used in the synthesis of photoluminescent three-dimensional (3-D) AgI coordination polymer, 5,6-dihydro-1,4-dithiin-2,3-dicarboxylate, Cu II and Mn II coordination complexes with 5,6-dihydro-1,4-dithiin-2,3-dicarboxylate as a primary building block, 2-heteroaryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandiones, and 3-arylmethylene-4,7-dithia-4,5,6,7-tetrahydrophthalides .Molecular Structure Analysis
The empirical formula of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione is C6H4O3S2. It has a molecular weight of 188.22 .Physical And Chemical Properties Analysis
The melting point of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione is 112-115 °C (lit.) .科学研究应用
Biomolecule-Ligand Complexes Study
This compound can be used in the study of biomolecule:ligand complexes . It can be used to understand the interaction between biomolecules and ligands, which is crucial in drug discovery and design.
Free Energy Calculations
2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione can be used in free energy calculations . These calculations are essential in various fields of research, including thermodynamics, chemical reactions, and biological systems.
Structure-Based Drug Design
This compound plays a significant role in structure-based drug design . It can be used to design drugs based on the three-dimensional structure of biomolecular targets, which can lead to the development of more effective and selective drugs.
Refinement of X-Ray Crystal Complexes
It can be used in the refinement of x-ray crystal complexes . This process is crucial in determining the atomic and molecular structure of a crystal, which can provide insights into the chemical bonds and the spatial arrangement of atoms.
Synthesis of Photoluminescent Three-Dimensional (3-D) AgI Coordination Polymer
2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione may be used in the synthesis of photoluminescent three-dimensional (3-D) AgI coordination polymer . This polymer can be used in various applications, including sensors, light-emitting diodes (LEDs), and solar cells.
Synthesis of 5,6-Dihydro-1,4-Dithiin-2,3-Dicarboxylate Cu II and Mn II Coordination Complexes
This compound can be used as a primary building block in the synthesis of 5,6-dihydro-1,4-dithiin-2,3-dicarboxylate Cu II and Mn II coordination complexes . These complexes have potential applications in catalysis, magnetism, and luminescence.
Synthesis of 2-Heteroaryl-4,7-Dithia-4,5,6,7-Tetrahydro-1,3-Indandiones
2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione can be used in the synthesis of 2-heteroaryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandiones . These compounds have potential applications in organic synthesis and medicinal chemistry.
Synthesis of 3-Arylmethylene-4,7-Dithia-4,5,6,7-Tetrahydrophthalides
This compound can also be used in the synthesis of 3-arylmethylene-4,7-dithia-4,5,6,7-tetrahydrophthalides . These compounds are known for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
安全和危害
作用机制
Target of Action
It is known that the compound is used in the synthesis of various coordination polymers and complexes , suggesting that it may interact with metal ions or other components in these structures.
Mode of Action
It is an anhydride of dicarboxylic acid , which suggests that it may undergo reactions typical of anhydrides, such as hydrolysis or reaction with alcohols or amines to form esters or amides, respectively.
Biochemical Pathways
Given its use in the synthesis of coordination polymers and complexes , it may be involved in pathways related to these structures.
Result of Action
As it is used in the synthesis of coordination polymers and complexes , it may contribute to the properties of these structures.
属性
IUPAC Name |
2,3-dihydro-[1,4]dithiino[2,3-c]furan-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S2/c7-5-3-4(6(8)9-5)11-2-1-10-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSSHXZXAAXCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146806 | |
| Record name | 2,3-Dihydro-1,4-dithiino(2,3-c)furan-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione | |
CAS RN |
10489-75-5 | |
| Record name | 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10489-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1,4-dithiino(2,3-c)furan-5,7-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010489755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1,4-dithiino(2,3-c)furan-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,4-dithiino[2,3-c]furan-5,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dihydro-1,4-dithiino(2,3-c)furan-5,7-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW7FFH68U8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



